molecular formula C6H10BClN2O2 B1403025 6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride CAS No. 1375303-30-2

6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride

Cat. No.: B1403025
CAS No.: 1375303-30-2
M. Wt: 188.42 g/mol
InChI Key: VXTYLOJPTHZTKT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride is a boronic acid derivative with the molecular formula C6H10BClN2O2 and a molecular weight of 188.42 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride typically involves the reaction of 6-(aminomethyl)pyridine with boronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 2-8°C to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various boronic acid derivatives, amine derivatives, and substituted pyridine compounds .

Comparison with Similar Compounds

    (6-(Aminomethyl)pyridine-3-boronic acid: A closely related compound with similar chemical properties.

    (6-(Aminomethyl)pyridine-3-boronic acid pinacol ester: Another derivative used in organic synthesis.

    (6-(Aminomethyl)pyridine-3-boronic acid trifluoroborate: A more stable derivative used in various chemical reactions.

Uniqueness: 6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other boronic acid derivatives. This makes it particularly useful in aqueous reactions and biological applications .

Properties

IUPAC Name

[6-(aminomethyl)pyridin-3-yl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2.ClH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4,10-11H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTYLOJPTHZTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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